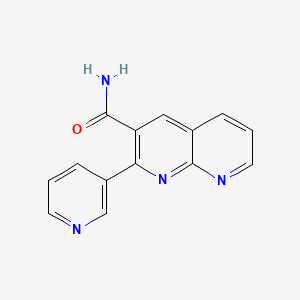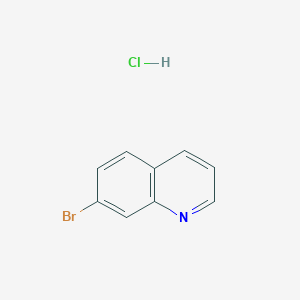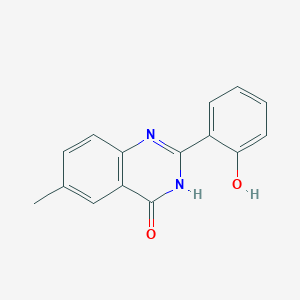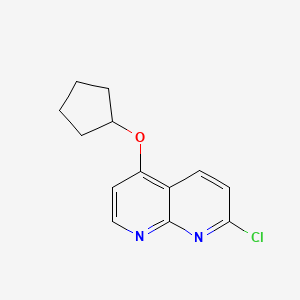![molecular formula C18H23N B11865261 4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine CAS No. 98236-17-0](/img/structure/B11865261.png)
4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(tert-Butyl)-N,N-dimethyl-[1,1’-biphenyl]-4-amine is an organic compound with a complex structure It is characterized by the presence of a biphenyl core substituted with a tert-butyl group and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(tert-Butyl)-N,N-dimethyl-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Dimethylation: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the biphenyl core or the tert-butyl group, potentially leading to hydrogenation products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as hydrophobicity or thermal stability.
Biology and Medicine
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Electronics: Its derivatives may be used in the fabrication of organic electronic devices such as OLEDs.
作用機序
The mechanism of action of 4’-(tert-Butyl)-N,N-dimethyl-[1,1’-biphenyl]-4-amine depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical reactions. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the dimethylamino group.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group but has a boronic acid functional group instead of a dimethylamino group.
Me4tButylXphos: A phosphine ligand with a similar biphenyl core but different substituents.
Uniqueness
4’-(tert-Butyl)-N,N-dimethyl-[1,1’-biphenyl]-4-amine is unique due to the combination of its tert-butyl and dimethylamino groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
CAS番号 |
98236-17-0 |
|---|---|
分子式 |
C18H23N |
分子量 |
253.4 g/mol |
IUPAC名 |
4-(4-tert-butylphenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N/c1-18(2,3)16-10-6-14(7-11-16)15-8-12-17(13-9-15)19(4)5/h6-13H,1-5H3 |
InChIキー |
KGMIATQHKRVYBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)





![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)

![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)





